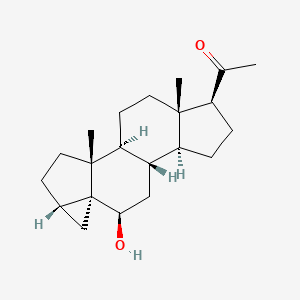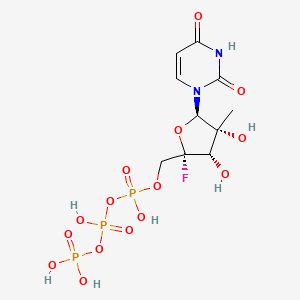
Adafosbuvir 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADAFOSBUVIR 5’-TRIPHOSPHATE is a nucleotide analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is a prodrug of a uridine-based nucleotide analog polymerase inhibitor, which has shown potent antiviral activity against various genotypes of HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADAFOSBUVIR 5’-TRIPHOSPHATE involves the phosphoramidate prodrug strategy applied to 4’-fluoro-2’-C-methyluridine. This strategy enhances the compound’s stability and bioavailability . The synthetic route includes the following steps:
Formation of the nucleoside analog: The initial step involves the synthesis of 4’-fluoro-2’-C-methyluridine.
Phosphorylation: The nucleoside analog is then phosphorylated to form the monophosphate derivative.
Prodrug formation: The monophosphate derivative undergoes further chemical modifications to form the phosphoramidate prodrug.
Industrial Production Methods
The industrial production of ADAFOSBUVIR 5’-TRIPHOSPHATE involves large-scale synthesis and optimization of the synthetic route to ensure high yield and purity. The process includes route definition, initial scale-up, and optimization towards large-scale production .
Chemical Reactions Analysis
Types of Reactions
ADAFOSBUVIR 5’-TRIPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
ADAFOSBUVIR 5’-TRIPHOSPHATE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide analogs and their chemical properties.
Biology: Investigated for its role in inhibiting viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating HCV infections.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical applications
Mechanism of Action
ADAFOSBUVIR 5’-TRIPHOSPHATE exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase. The compound is metabolized to its active triphosphate form, which competes with natural substrates and incorporates into the viral RNA, leading to chain termination and inhibition of viral replication . The molecular targets include the NS5B polymerase, and the pathways involved are related to viral RNA synthesis .
Comparison with Similar Compounds
ADAFOSBUVIR 5’-TRIPHOSPHATE is compared with other nucleotide analogs such as sofosbuvir, remdesivir, and uprifosbuvir. These compounds share similar mechanisms of action but differ in their chemical structures and specific antiviral activities . ADAFOSBUVIR 5’-TRIPHOSPHATE is unique due to its specific modifications that enhance its stability and bioavailability .
List of Similar Compounds
- Sofosbuvir
- Remdesivir
- Uprifosbuvir
Properties
Molecular Formula |
C10H16FN2O15P3 |
|---|---|
Molecular Weight |
516.16 g/mol |
IUPAC Name |
[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16FN2O15P3/c1-9(17)6(15)10(11,26-7(9)13-3-2-5(14)12-8(13)16)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,6-7,15,17H,4H2,1H3,(H,21,22)(H,23,24)(H,12,14,16)(H2,18,19,20)/t6-,7+,9+,10+/m0/s1 |
InChI Key |
YEFGXGBFIOVTEX-MVHNUAHISA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


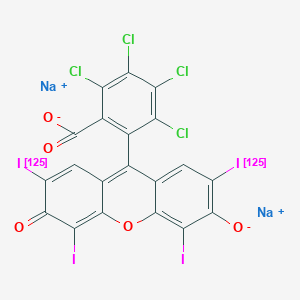
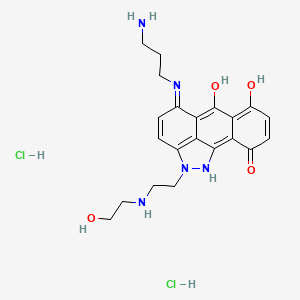
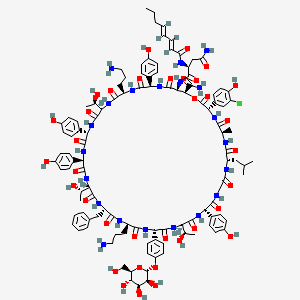
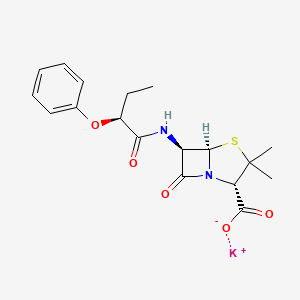
![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)
![(Z)-1-N-methyl-2-nitro-1-N'-[2-[[5-[(3-tricyclo[2.2.1.02,6]heptanylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]ethene-1,1-diamine](/img/structure/B10859963.png)
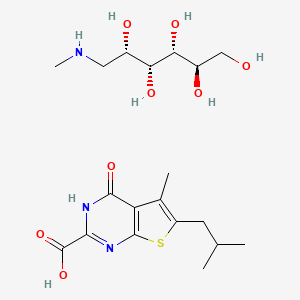
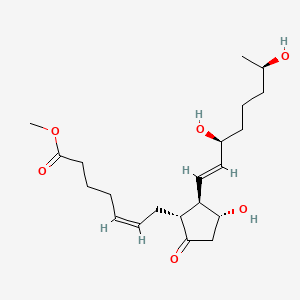
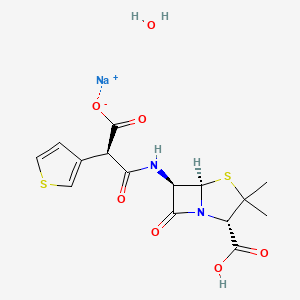
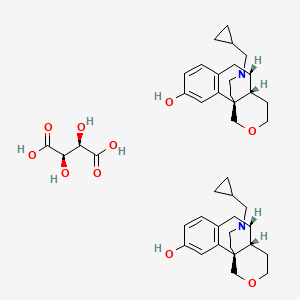
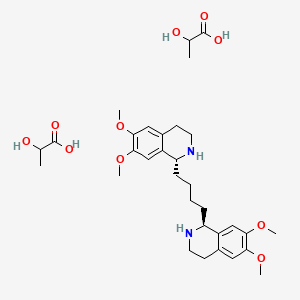
![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859979.png)
![(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)
